2,4,5,6-Tetrachlorobenzene-1,3-diamine
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Overview
Description
2,4,5,6-Tetrachlorobenzene-1,3-diamine is a chemical compound with the molecular formula C₆H₄Cl₄N₂ It is a derivative of benzene, where four chlorine atoms and two amino groups are substituted at the 2, 4, 5, and 6 positions, and the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrachlorobenzene-1,3-diamine typically involves the chlorination of benzene derivatives followed by amination. One common method is the electrophilic halogenation of benzene or chlorobenzenes to introduce chlorine atoms at the desired positions . The subsequent introduction of amino groups can be achieved through nucleophilic substitution reactions using suitable amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or deaminated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
2,4,5,6-Tetrachlorobenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrachlorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino groups enable it to form strong bonds with various substrates, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- 1,3-Diamino-2,4,5,6-tetrabromobenzene
Uniqueness
2,4,5,6-Tetrachlorobenzene-1,3-diamine is unique due to the specific arrangement of chlorine atoms and amino groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
26288-19-7 |
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Molecular Formula |
C6H4Cl4N2 |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4Cl4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 |
InChI Key |
DTUNENHHMJQMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl)N |
Origin of Product |
United States |
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